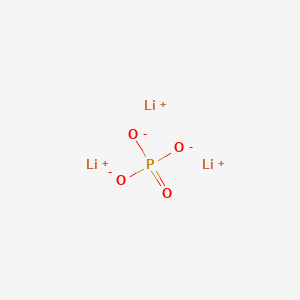

Lithium phosphate

Description

Structure

2D Structure

Properties

CAS No. |

10377-52-3 |

|---|---|

Molecular Formula |

H3LiO4P |

Molecular Weight |

105.0 g/mol |

IUPAC Name |

trilithium;phosphate |

InChI |

InChI=1S/Li.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI Key |

OQPHEVHDBFEJRQ-UHFFFAOYSA-N |

SMILES |

[Li+].[Li+].[Li+].[O-]P(=O)([O-])[O-] |

Canonical SMILES |

[Li].OP(=O)(O)O |

Other CAS No. |

10377-52-3 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Origin of Product |

United States |

Methodologies for Synthesis and Advanced Fabrication of Lithium Phosphate and Its Engineered Architectures

Solid-State Reaction Techniques for Crystalline Lithium Phosphate (B84403) Synthesis

Solid-state reactions are a conventional and widely used approach for synthesizing crystalline lithium phosphate. These methods typically involve the high-temperature reaction of solid precursors to form the desired product.

High-Temperature Calcination Protocols and Reaction Mechanisms

High-temperature calcination is a fundamental solid-state method for synthesizing crystalline Li₃PO₄. This process involves heating a mixture of lithium-containing and phosphorus-containing precursors to elevated temperatures to induce a chemical reaction and crystallization.

A common approach involves reacting lithium carbonate (Li₂CO₃) and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). n-bri.org The precursors are mixed and ground, then gradually heated to temperatures ranging from 200 °C to 775 °C. n-bri.org The reaction mechanism involves the decomposition of the precursors and subsequent reaction to form this compound. The high temperatures, often exceeding the melting point of the precursors, facilitate the formation of the desired crystalline phase. n-bri.orgneliti.com For instance, one protocol involves heating the mixture from 200 °C to 775 °C over approximately 2.5 hours. n-bri.org Another study utilized a three-step calcination process at 300 °C, 500 °C, and 650 °C, each for 8 hours, to ensure the formation of a single phase of a related lithium gallium phosphate. utep.edu

It has been observed that the high-temperature phase (γ-Li₃PO₄) is formed at temperatures above the β to γ transition temperature of 580 °C. n-bri.org However, inhomogeneous mixing of the precursor powders can lead to the formation of impurity phases such as lithium pyrophosphate (Li₄P₂O₇). n-bri.org The final product is often quenched in liquid nitrogen to obtain granular pieces, which are then ground to a fine powder. n-bri.org

Table 1: Parameters for High-Temperature Calcination of this compound

| Precursors | Temperature Profile | Duration | Atmosphere | Reference |

| Li₂CO₃, NH₄H₂PO₄ | Gradual heating from 200 °C to 775 °C | ~2.5 hours | Air | n-bri.org |

| Li₂CO₃, FeC₂O₄·2H₂O, NH₄H₂PO₄ | 650 °C | 10 hours | - | dergipark.org.tr |

| LiOH, FePO₄ | 700 °C | - | N₂ flow | pmf.unsa.ba |

| Magnetite sand, LiOH, NH₄H₂PO₄ | 400 °C, 500 °C, 600 °C | - | - | ub.ac.id |

Mechanochemical Activation and Ball Milling Approaches

Mechanochemical activation, often utilizing high-energy ball milling, is a technique that employs mechanical energy to induce chemical reactions and structural changes in materials. This method can lead to the formation of nanocrystalline powders with high surface areas and enhanced reactivity, often at lower temperatures and with shorter reaction times compared to conventional calcination. dergipark.org.trresearchgate.net

In the synthesis of lithium iron phosphate (LiFePO₄), a related and extensively studied material, mechanochemical activation is used to intimately mix precursors like lithium carbonate, iron oxalate (B1200264) dihydrate, and ammonium dihydrogen phosphate. dergipark.org.trsibran.ru The high-energy ball milling process increases the chemical reactivity of the mixture, which is then typically followed by a calcination step at a moderate temperature to obtain the final crystalline product. dergipark.org.trresearchgate.net For example, a mixture can be milled at 250 rpm for 5 hours before being calcined at 650 °C for 10 hours. dergipark.org.tr This approach has been shown to produce LiFePO₄ powders with high purity, a uniform and well-crystallized structure, and high specific capacity. dergipark.org.tr

While single-phase lithium iron phosphate is not typically achieved by mechanical alloying alone without a subsequent calcination step, the mechanochemical activation significantly improves the material's properties by reducing particle size and increasing surface area. researchgate.net This method is valued for its simplicity, short duration, and energy efficiency. sibran.ru

Ceramic Processing for Bulk Material Preparation

Ceramic processing techniques are employed to consolidate the synthesized this compound powders into dense, bulk materials. This is particularly relevant for applications requiring solid electrolytes with specific shapes and mechanical integrity. The process generally involves shaping the powder into a "green" body, often by pressing, followed by sintering at high temperatures.

For instance, green pellets of lithium gallium phosphate were prepared and then sintered at 800 °C for varying durations (3, 6, 12, and 24 hours). utep.edu Sintering promotes the bonding of particles, leading to densification and grain growth. The study found that increasing the sintering time led to a decrease in crystallite size but an increase in grain size and a decrease in the unit cell volume. utep.edu

Another approach is the glass-ceramic method, where a glass of the desired composition is first prepared by melting the precursors and then rapidly cooling them. neliti.comresearchgate.net The resulting glass is then heat-treated in a controlled manner to induce crystallization, forming a glass-ceramic. This technique offers good control over the microstructure and can result in materials with enhanced properties, such as higher ionic conductivity, due to the presence of a surface amorphous layer. researchgate.netceramic-science.com

Solution-Based and Wet Chemical Synthesis Routes

Solution-based methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology.

Co-precipitation Methods for Particle Morphology Control

Co-precipitation is a versatile technique for synthesizing fine, homogeneous powders by precipitating the desired components from a solution. This method allows for precise control over the stoichiometry and morphology of the resulting particles by manipulating reaction parameters such as pH, temperature, reaction time, and reactant concentration. researchgate.net

In a typical co-precipitation synthesis of Li₃PO₄, aqueous solutions of a lithium salt (e.g., LiOH) and a phosphate source (e.g., H₃PO₄) are mixed under controlled conditions to precipitate Li₃PO₄. n-bri.org The reaction can be carried out at relatively low temperatures, such as 40 °C. n-bri.org The precipitate is then filtered, washed, and dried to obtain the final product. This method is known to produce pure and homogenous Li₃PO₄. neliti.com

For related materials like LiFePO₄, co-precipitation is widely used to create precursors with controlled particle morphology, which is crucial for their electrochemical performance. researchgate.netmrs-k.or.kr By adjusting parameters like pH and temperature, the size and shape of the precursor particles can be tailored, which in turn affects the properties of the final calcined product. researchgate.net For example, one study successfully synthesized microscale LiFePO₄ with a more spherical shape by controlling the co-precipitation time. mrs-k.or.kr The use of chelating agents can also assist in producing dense, spherical particles. rsc.org

Table 2: Influence of Co-precipitation Parameters on Particle Characteristics

| Parameter | Effect on Particle Morphology/Properties | Reference |

| pH | Influences particle purity and morphology. researchgate.net Optimal pH can lead to desired phases. researchgate.net | researchgate.netresearchgate.net |

| Temperature | Affects particle size and morphology. researchgate.net | researchgate.net |

| Reaction Time | Increased reaction time can lead to tighter aggregation of smaller primary particles and more spherical secondary particles. mrs-k.or.kr | mrs-k.or.kr |

| Chelating Agent | Can assist in the production of dense, spherical particles. rsc.org | rsc.org |

Sol-Gel Synthesis and its Derivatives for Homogeneous Precursors

The sol-gel method is a wet-chemical technique renowned for its ability to produce highly homogeneous and pure materials at the molecular level. magtech.com.cnrsc.org This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

In a typical sol-gel synthesis of this compound-based materials, precursors such as a lithium salt, an iron source (for LiFePO₄), and a phosphate source are dissolved in a solvent, often with a chelating agent like citric acid or glycolic acid. google.comescholarship.org The solution is then heated to form a viscous gel, which is subsequently dried and calcined to yield the final product. For example, a sol can be formed by dissolving ferric phosphate and a lithium source compound with an organic complexing agent in water, followed by heating at 30-90 °C to form a gel. google.com

This method facilitates atomic-level mixing of the reactants, which can lead to lower calcination temperatures and the formation of materials with small particle sizes, high purity, and excellent phase homogeneity. rsc.org For instance, a sol-gel method using nickel alginate as a precursor for LiNiPO₄ allowed for the control of surface area and resulted in nanocrystal aggregates with a surface carbon coating. acs.org The sol-gel approach is particularly advantageous for preparing homogeneous and in-situ carbon-coated materials, which can enhance the electronic conductivity of the final product. magtech.com.cn

Hydrothermal and Solvothermal Syntheses for Controlled Crystallinity and Morphology

Hydrothermal and solvothermal methods are widely utilized for synthesizing this compound-based materials, offering excellent control over particle size, morphology, and crystallinity at relatively low temperatures. magtech.com.cnmdpi.comsciengine.com These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. mdpi.comucr.edu

The primary advantage of these liquid-phase synthesis routes is the ability to produce nano-sized particles with high specific surface area and homogeneity, which is crucial for enhancing the electrochemical performance of materials like lithium iron phosphate (LiFePO₄). magtech.com.cn For instance, the solvothermal method has been shown to be beneficial for synthesizing materials with a large (010) surface, which shortens the diffusion distance for lithium ions. magtech.com.cn Researchers have successfully synthesized LiFePO₄ nanorods with lengths of 400–500 nm and diameters of about 100 nm using a solvothermal process at 180°C, assisted by a surfactant to guide the growth of the nanostructures. sciengine.com

Control over morphology is a key outcome of these methods. By adjusting parameters such as precursor concentration, pH, and the use of additives, various morphologies like plates, rods, and hierarchical structures can be achieved. matec-conferences.orguni-heidelberg.de In one study, LiFePO₄ particles exhibited a rod-like morphology when synthesized via a hydrothermal route without additives, but transformed into hexagonal plates with the addition of aminoterephthalic acid (ATPA). matec-conferences.org Similarly, microwave-assisted hydrothermal synthesis of lithium manganese phosphate (LiMnPO₄) demonstrated that adjusting precursor concentration and pH allows for the creation of prisms, plates, and rod-like particles with dimensions ranging from a few hundred nanometers to several micrometers. uni-heidelberg.de The reaction temperature also plays a critical role; phase-pure LiMnPO₄ was obtained at temperatures above 180°C. uni-heidelberg.de

A study on LiFePO₄ synthesis in a water-tri(ethylene glycol) solvent mixture revealed a complex growth mechanism. ucr.edu Initially, thin platelets of Fe₃(PO₄)₂·8H₂O form, upon which LiFePO₄ nanoparticles nucleate. ucr.edu Over time, a dissolution-recrystallization process leads to the formation of single-crystalline LiFePO₄. ucr.edu This highlights the ability of solvothermal synthesis to control not just the final morphology but also the evolution of the crystal structure.

Table 1: Parameters in Hydrothermal/Solvothermal Synthesis of Lithium Phosphates

| Compound | Method | Precursors | Solvent/Additive | Temperature | Resulting Morphology | Reference |

|---|---|---|---|---|---|---|

| LiFePO₄ | Solvothermal | LiOH·H₂O, FeSO₄·6H₂O, H₃PO₄ | Ethanol, Sodium dodecyl sulfonate (SDS) | 180°C | Nanorods (400-500 nm length) | sciengine.com |

| LiFePO₄ | Hydrothermal | LiOH·H₂O, FeSO₄·7H₂O, (NH₄)₂HPO₄ | Water, Aminoterephthalic acid (ATPA) | Not specified | Rod-like or hexagonal plates | matec-conferences.org |

| LiMnPO₄ | Microwave-Assisted Hydrothermal | Lithium acetate, Manganese(II) acetate, Diammonium hydrogen phosphate | Water, Ammonia | >180°C (synthesis), 220°C (morphology control) | Prisms, plates, cuboids, rods | uni-heidelberg.de |

| LiFePO₄ | Solvothermal | FeSO₄·7H₂O, H₃PO₄, LiOH·H₂O | Water, Tri(ethylene glycol) | 160°C | Platelets, nanoparticles | ucr.edu |

| LiFePO₄ | Green Solvothermal | LiOH·H₂O, FeSO₄·7H₂O, H₃PO₄ | Ethylene (B1197577) glycol (EG) | 600°C (thermal treatment) | Nano-plate-like shapes | mdpi.com |

Spray Pyrolysis and Aerosol-Assisted Deposition Techniques

Spray pyrolysis and related aerosol-assisted deposition methods are versatile techniques for producing this compound-based powders and thick films. researchgate.netgoogle.comfunctmaterials.org.ua These methods involve atomizing a precursor solution into fine droplets, which are then passed through a high-temperature zone where the solvent evaporates and the precursors decompose and react to form the desired material. scielo.org.za This approach is advantageous for creating spherical, and sometimes hollow, particles with good compositional homogeneity. scielo.org.za

In the synthesis of LiFePO₄, spray pyrolysis typically uses a solution of lithium, iron, and phosphate precursors, which is sprayed into a furnace at temperatures between 400°C and 700°C. researchgate.netscielo.org.za Often, a subsequent heat treatment or calcination step is required to obtain the pure olivine (B12688019) phase. researchgate.netscielo.org.za For example, LiFePO₄/carbon nanocomposites were successfully synthesized via ultrasonic spray pyrolysis at 500°C, resulting in spherical and irregular nanoparticles with an average size of 50 nm. researchgate.net Another study used an ultrasonic generator to atomize a precursor solution, which was then thermally decomposed at 400-700°C, followed by annealing at 600-800°C to achieve the pure LiFePO₄ phase. scielo.org.za

Flame spray pyrolysis (FSP) is a variation that uses a flame to combust the aerosolized precursor solution. google.com This scalable method has been used to create nanoscale powders of lithium aluminum titanium phosphate (LATP) and lithium aluminum germanium phosphate (LAGP). google.com The process involves dissolving the metal and phosphate precursors in an organic solvent and spraying this solution into an oxidizing flame. google.com A continuous, one-step flame aerosol process has also been developed to synthesize core-shell LiFePO₄-carbon nanoparticles, demonstrating the technique's capability for large-scale production. nih.gov

Aerosol Deposition (AD) is another related technique used to fabricate thick films. In this method, an aerosol of fine particles is accelerated and impacted onto a substrate, forming a dense film at room temperature. researchgate.net Crystalline Li₁.³Al₀.³Ti₁․₇(PO₄)₃ (LATP) thick layers have been successfully deposited on stainless-steel substrates using this method. researchgate.net

Table 2: Research Findings in Spray Pyrolysis and Aerosol Deposition

| Technique | Material | Precursors | Key Process Parameters | Key Finding/Outcome | Reference |

|---|---|---|---|---|---|

| Ultrasonic Spray Pyrolysis | LiFePO₄/C | LiNO₃, Fe(NO₃)₃, H₃PO₄, Citric Acid | Pyrolysis at 500°C | Synthesis of spherical/irregular LFP/C nanoparticles (~50 nm) with high crystallinity. | researchgate.net |

| Spray Pyrolysis | LiFePO₄ | LiNO₃, Fe₂C₂O₄·H₂O, NH₄H₂PO₄ | Decomposition at 400-700°C; Annealing at 600-800°C | Formation of pure, non-spherical hollow particles with a foam-like appearance. | scielo.org.za |

| Flame Spray Pyrolysis (FSP) | LATP/LAGP | Li, Al, Ti (or Ge), P precursors in organic solvent | Combustion in an oxidizing flame | Scalable synthesis of nanoscale LATP and LAGP powders. | google.com |

| Flame Aerosol Synthesis | LiFePO₄-Carbon (core-shell) | Li, Fe, P precursors; C₂H₂ for carbon coating | In-situ carbon coating downstream of FSP | One-step, continuous production of core-shell nanoparticles with superior cycle stability. | nih.gov |

| Aerosol Deposition (AD) | LATP | LATP starting powder | Room temperature deposition | Successful fabrication of dense, crystalline LATP thick films on stainless steel. | researchgate.net |

Advanced Thin Film Deposition Technologies

Pulsed Laser Deposition (PLD) of Amorphous and Crystalline Films

Pulsed Laser Deposition (PLD) is a highly effective physical vapor deposition technique for growing high-quality, stoichiometric thin films of multicomponent oxides, including lithium phosphates. researchgate.netmdpi.com The process involves focusing a high-power pulsed laser beam onto a target material within a vacuum chamber, causing material to be ablated and deposited as a thin film on a substrate. mdpi.com PLD offers significant advantages, such as high reproducibility, easy control of growth rate, and high film purity. mdpi.com

The crystallinity of the deposited film—amorphous or crystalline—can be precisely controlled by adjusting deposition parameters, primarily the substrate temperature. researchgate.netmdpi.com Deposition onto unheated or room-temperature substrates typically results in amorphous films, which can be crystallized by post-deposition annealing. researchgate.netmdpi.com For instance, amorphous films of LiCoO₂ were deposited on unheated stainless-steel substrates and crystallized upon heating above 500°C. mdpi.com In contrast, crystalline films can be grown directly by maintaining the substrate at an elevated temperature during deposition. researchgate.net Well-crystallized LiFePO₄ thin films have been prepared by PLD, with annealing temperatures between 773 K and 873 K being optimal for achieving good electrochemical properties. researchgate.net

PLD has been used to fabricate various this compound-based solid electrolytes. Amorphous thin films in the Li₄SiO₄–Li₃PO₄ system were prepared using PLD, with a 50Li₄SiO₄·50Li₃PO₄ film exhibiting an ionic conductivity of 1.6×10⁻⁶ S cm⁻¹ at room temperature. researchgate.net This technique is also employed to create multilayer structures for all-solid-state batteries. Researchers have fabricated cells by sequentially depositing components like a Li₃PO₄ electrolyte layer between a cathode and an anode, demonstrating the versatility of PLD in device fabrication. frontiersin.org

Table 3: Pulsed Laser Deposition (PLD) Parameters and Film Properties

| Material | Target | Substrate Temperature | Key Deposition Condition | Film Structure | Key Finding | Reference |

|---|---|---|---|---|---|---|

| LiFePO₄ | LiFePO₄ | Not specified (post-annealed) | Annealed at 773-873 K in Ar | Crystalline | Annealing temperature optimizes trade-off between rate capability and capacity. | researchgate.net |

| Li₄SiO₄–Li₃PO₄ | 50Li₄SiO₄·50Li₃PO₄ | Room Temperature | Not specified | Amorphous | Amorphous film showed higher ionic conductivity (1.6×10⁻⁶ S cm⁻¹) than the crystalline components. | researchgate.net |

| LiCoO₂ (LCO) | Li-enriched LCO | 800°C | P(O₂) = 0.1 Pa | Crystalline | Stoichiometric LCO films with high crystallinity were achieved. | mdpi.com |

| Li₃PO₄ | Li₃PO₄ | Not specified | Used as electrolyte layer in a thin-film cell | Not specified | PLD used to fabricate a complete Li/Li₃PO₄/LiMn₂O₄ thin-film cell for in-situ studies. | frontiersin.org |

Atomic Layer Deposition (ALD) for Conformal Coatings and Layered Structures

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique renowned for its ability to produce highly conformal and uniform coatings with precise thickness control at the atomic level. acs.orgmdpi.comgoogle.com The method is based on sequential, self-limiting surface reactions of gaseous precursors. google.com This precision makes ALD particularly suitable for fabricating protective coatings on battery electrodes and for creating ultrathin solid-state electrolytes for 3D microbattery architectures. acs.orgaps.org

ALD processes for this compound and related materials have been successfully developed. A thermal ALD process for Li₃PO₄ can be combined with one for lithium borate (B1201080) in a supercycle approach to deposit lithium borophosphate (LiBOPO) films with tunable boron-to-phosphorus ratios. figshare.com The deposition temperature influences the final properties; for lithium borate, an ionic conductivity of 1.17 × 10⁻⁷ S cm⁻¹ was achieved at 25°C. figshare.com

A significant application of ALD is the fabrication of lithium phosphorus oxynitride (LiPON) thin films, a key solid electrolyte. acs.orgresearchgate.net One challenge in ALD of LiPON is the co-incorporation of phosphorus and nitrogen. This has been overcome by using novel precursors like diethyl phosphoramidate, which contains a P-N bond, in conjunction with a lithium precursor such as lithium hexamethyldisilazide. acs.orgresearchgate.net This process yields high-quality, homogeneous LiPON films within a temperature window of 270–310°C, with a growth rate of approximately 0.7 Å/cycle. A film with the composition Li₀.₉₅PO₃.₀₀N₀.₆₀ deposited at 330°C demonstrated a high ionic conductivity of 6.6 × 10⁻⁷ S cm⁻¹ at 25°C. acs.org

The conformal nature of ALD is crucial for coating complex, high-surface-area structures. mdpi.comaps.org Applying nanometer-scale coatings, such as aluminum phosphate, directly onto cathode particles has been shown to enhance electrochemical performance by preventing direct contact between the cathode and electrolyte, thus reducing side reactions. aps.org

Table 4: Atomic Layer Deposition (ALD) Processes for this compound Films

| Film Material | Precursors | Deposition Temperature | Growth Rate | Key Finding | Reference |

|---|---|---|---|---|---|

| LiPON | Diethyl phosphoramidate, Lithium hexamethyldisilazide | 270–310°C | ~0.7 Å/cycle | Achieved high N-to-P ratio, leading to ionic conductivity of 6.6 × 10⁻⁷ S cm⁻¹. | acs.org |

| Lithium Borophosphate | LiHMDS, H₂O, Trimethylborate (for LiBO₃); combined with Li₃PO₄ process | Not specified | Not specified | Supercycle approach allows for tunable B/P ratios in the deposited films. | figshare.com |

| Aluminum Phosphate | Not specified | Not specified | Not specified | Conformal coating on cathode particles suppressed degradation and improved cell performance. | aps.org |

| This compound | LiN(SiMe₃)₂, Trimethyl phosphate (TMPO) | Not specified | Not specified | Demonstrated use of specific lithium and phosphate precursors for ALD of this compound films. | google.com |

Sputtering Techniques for Lithium Phosphorus Oxynitride (LiPON) Films

Radio-frequency (RF) magnetron sputtering is a widely used and commercially viable physical vapor deposition (PVD) technique for fabricating thin films of lithium phosphorus oxynitride (LiPON), a staple solid electrolyte in all-solid-state thin-film batteries. ephys.kzmdpi.comjst.go.jp The method involves bombarding a this compound (Li₃PO₄) target with energetic ions from a plasma in a nitrogen (N₂) atmosphere. mdpi.com The sputtered target material reacts with the nitrogen, depositing a LiPON film on a substrate. mdpi.com This technique is favored for its simplicity, low cost, and compatibility with micro-electro-mechanical systems (MEMS) fabrication. jst.go.jp

The properties of the resulting LiPON film, particularly its ionic conductivity, are highly dependent on the sputtering parameters. These include RF power, N₂ gas pressure, and target-to-substrate distance. ephys.kzephys.kz Optimizing these conditions is crucial for maximizing the incorporation of nitrogen into the Li₃PO₄ matrix, which is key to enhancing ionic conductivity. mdpi.com Nitrogen is incorporated in different bonding environments, such as doubly (Nd) and triply (Nt) coordinated forms, which creates cross-linking between PO₄ groups and increases ionic mobility. ephys.kzmdpi.com

Research has shown that RF-sputtered LiPON films can achieve room-temperature ionic conductivities in the range of 1-2 µS/cm⁻¹. ephys.kzmdpi.com For example, a LiPON film with the composition Li₃.₃PO₃.₈N₀.₂₂ exhibited an ionic conductivity of 2 µS cm⁻¹ and was electrochemically stable up to 5.5 V versus Li⁺/Li. mdpi.com Another study achieved a conductivity of 1.1 µS/cm⁻¹ by optimizing RF power and gas flow conditions for a large target-substrate distance of 18 cm. ephys.kz The deposition rate and film quality are also critical considerations, with challenges including the stability of the reactive sputtering process and potential film degradation from plasma radiation. researchgate.net

Table 5: Sputtering Parameters and Ionic Conductivity of LiPON Films

| Target Material | Sputtering Gas | RF Power | N₂ Pressure/Flow | Ionic Conductivity (at 25°C) | Reference |

|---|---|---|---|---|---|

| Li₃PO₄ | N₂ | 6.91 W/cm² | 2.6 Pa | 2.2 µS/cm⁻¹ | ephys.kz |

| Li₃PO₄ | N₂ | 0.98 W/cm² | 0.8 Pa | 1.67 µS/cm⁻¹ | ephys.kz |

| Li₃PO₄ | N₂ | 150 W | Not specified | 1.1 µS/cm⁻¹ | ephys.kzephys.kz |

| Li₃PO₄ | N₂ | Not specified | Not specified | 2 µS/cm⁻¹ (for Li₃.₃PO₃.₈N₀.₂₂) | mdpi.com |

Aqueous Solution Routes for Low-Temperature Thin Film Fabrication

Aqueous solution-based routes represent an environmentally friendly, inexpensive, and low-energy approach to fabricating inorganic solid electrolyte thin films. rsc.orgrsc.org These methods stand in contrast to energy-intensive techniques like melt-quenching or high-temperature vacuum deposition. rsc.org A key advantage is the significant reduction in processing temperature, which is critical for applications involving temperature-sensitive substrates. rsc.org

One such method, known as prompt inorganic condensation, utilizes aqueous precursors of simple inorganic salts that are deposited via a technique like spin coating. rsc.org During deposition and subsequent low-temperature annealing, the precursors condense to form metal oxide networks. rsc.org This approach has been successfully used to create amorphous thin films of the solid electrolyte lithium aluminum oxide phosphate (LiAlPO). rsc.orgrsc.org

Using this aqueous route, high-quality, dense, and extremely smooth LiAlPO films with thicknesses ranging from 20 to 150 nm have been fabricated at temperatures as low as 275°C. rsc.org This processing temperature is over 600°C lower than that required for traditional melt-quenching methods. rsc.org Characterization showed that water and nitrate (B79036) removal from the precursor film is complete by 250°C, and the films remain amorphous up to 400°C. rsc.org The resulting LiAlPO films exhibited an average room-temperature DC conductivity of 2.6 × 10⁻⁸ S cm⁻¹, with an activation energy of 0.67 eV, values consistent with those for bulk samples made by high-temperature techniques. rsc.org This demonstrates that low-temperature solution routes can produce high-performance solid electrolyte films, offering a scalable and cost-effective alternative for various electrochemical devices. rsc.org

Table 6: Findings of Aqueous Solution Fabrication of LiAlPO Thin Films

| Precursor Type | Deposition Method | Annealing Temperature | Film Thickness | Room Temp. Conductivity (σDC) | Activation Energy | Reference |

|---|---|---|---|---|---|---|

| Aqueous inorganic salts | Spin coating | 275°C | 20 - 150 nm | 2.6 × 10⁻⁸ S cm⁻¹ | 0.67 eV | rsc.orgrsc.org |

Nanostructure Engineering and Morphological Control during Synthesis

The performance of this compound (Li₃PO₄) in various applications, particularly as a solid electrolyte in batteries, is intrinsically linked to its physical characteristics at the nanoscale. Engineering the size, shape, and structure of Li₃PO₄ particles can significantly enhance properties like ionic conductivity by increasing surface area and shortening ion diffusion pathways.

Control over particle size and morphology is a critical aspect of synthesizing high-performance this compound. Various methods have been developed to produce specific nanostructures such as nanoparticles and nanotubes, which offer improved electrochemical properties compared to bulk materials. mdpi.comresearchgate.net

Nanoparticles: The synthesis of nanosized this compound particles is a key strategy to shorten the diffusion path for lithium ions. acs.orgmrs-k.or.kr Methods like co-precipitation, sol-gel, hydrothermal, and solvothermal synthesis are commonly employed to produce fine, homogeneous nanoparticles. researchgate.net For instance, a co-precipitation method can yield single-phase β-Li₃PO₄ with an average particle size of 10 nm. mdpi.com This small particle size contributes to a large surface area, which in turn enhances the reaction interfaces. mdpi.com Another approach involves a glycothermal synthesis method using a triethanolamine (B1662121) solvent, which allows for the preparation of uniform nanoparticles under relatively low pressure conditions, ensuring process safety and economic feasibility. google.com The particle size can be further controlled by adjusting reaction parameters such as temperature; for example, heat treatment at 600°C can produce particles of 100 nm, while 700°C yields particles of 150 nm. google.com

Nanotubes: The formation of nanotubular structures is another effective way to improve the performance of this compound. These morphologies can provide a larger surface area and optimized pore-size distribution, leading to superior electrochemical performance. mdpi.com For example, freeze-drying synthesis has been used to create three-dimensional porous LiFePO₄ modified with nitrogen-doped carbon nanotubes, demonstrating the integration of nanotubular structures to enhance material properties. The addition of carbon nanotubes during hydrothermal synthesis has also been shown to enhance electronic conductivity. cambridge.org A chemical vapor deposition (CVD) process can be employed to grow carbon nanotubes in-situ on the surface of LiFePO₄ particles, creating a composite material with improved electrical conductivity and rate performance. google.com

The choice of synthesis method and the control of reaction parameters are crucial in determining the final morphology and size of the this compound particles, which directly impacts their application performance.

Beyond controlling particle size and shape, engineering the crystallographic facets and directing anisotropic growth are advanced strategies to optimize the properties of this compound. The arrangement of atoms on different crystal facets can significantly influence surface energy, reactivity, and ion transport kinetics.

Crystal Facet Engineering: The selective exposure of specific crystal facets can create more favorable pathways for lithium-ion diffusion. oaepublish.com In the olivine structure of lithium iron phosphate (a related compound), lithium-ion transport is known to occur primarily along the researchgate.net direction. acs.org Therefore, designing crystals with a larger exposure of the {010} facets can shorten the Li⁺ diffusion pathway. acs.orgresearchgate.net

Theoretical calculations, such as Density Functional Theory (DFT), have been used to determine the surface energies of different facets. For Li₃PO₄, it was found that the (110) facet has a higher surface energy than the (101) facet, indicating higher activity. researchgate.net By synthesizing Li₃PO₄ with a high exposure of the active (110) facet, it's possible to enhance its performance, for example, in lithium recovery from brines. researchgate.net The synthesis conditions, such as the sequence of adding precursors (e.g., Fe-PO₄-Li), can help in forming nanocrystals with predominantly exposed {010} faces. researchgate.net

Anisotropic Growth Control: Anisotropic growth refers to the non-uniform growth of a crystal in different directions, leading to shapes like rods, plates, or wires instead of spheres. nih.govacs.org Controlling this growth is a powerful tool for tailoring material properties. nih.gov Kinetically controlled growth, as opposed to thermodynamically controlled growth, often results in anisotropic structures due to preferential and directional growth. nih.gov

Several factors can induce anisotropic growth, including the use of specific solvents, capping agents, and the control of nucleation. nih.gov For instance, solvothermal methods using solvents like ethylene glycol can be used to synthesize LiFePO₄ nanocrystals with varying shapes and sizes. researchgate.net By adjusting parameters like the pH of the reaction solution, the shape of LiFePO₄ can be controlled. google.com The formation of twin planes in seed particles can also create favorable sites for anisotropic growth. nih.gov These strategies allow for the synthesis of materials with optimized morphologies for specific applications, such as enhancing the rate capability in lithium-ion batteries. researchgate.net

Recent research has demonstrated the development of a polyol solvothermal method to regulate the crystal orientation of manganese-rich olivine cathodes, promoting growth along the ac facet to shorten the Li+ diffusion distance along the b-axis. ustl.edu.cn

A summary of different synthesis methods and their influence on crystal morphology is presented below:

| Synthesis Method | Resulting Morphology/Feature | Key Advantage | Reference |

| Polyol Solvothermal | Regulated crystal orientation along ac facet | Shortens Li+ diffusion distance | ustl.edu.cn |

| Precursor Addition Sequence (Fe-PO₄-Li) | Predominant exposure of {010} faces | Shortens Li+ diffusion pathway | researchgate.net |

| Facet Engineered Seeding | High exposure of active (110) facet | Enhanced reactivity | researchgate.net |

Porosity and Surface Area: A well-developed porous structure with a high specific surface area provides more active sites for electrochemical reactions and facilitates better electrolyte penetration, which is essential for high-rate performance. mrs-k.or.krmdpi.com For instance, synthesizing nanoscale precursors can increase the surface area and enhance contact with the electrolyte. mrs-k.or.kr However, a very high surface area from nanoscale particles can lead to challenges in achieving high tap density. mrs-k.or.kr

Mesoporous structures, containing pores of two different sizes, have been shown to be particularly effective. acs.org These can be created using techniques like solution-based polymer templating. acs.org Such a dual-porosity structure can improve the transport of lithium ions through the electrolyte to the active material surface. google.com For example, a co-precipitation method successfully produced β-Li₃PO₄ nanoparticles with a large surface area of 9.02 m²/g. mdpi.com Similarly, microwave heating can promote a larger specific surface area and an optimized pore-size distribution. mdpi.com

Carbon coating is a widely used strategy to improve the microstructure. mdpi.com A uniform carbon layer can enhance electronic conductivity and create a more robust structure. mdpi.comnih.gov Techniques like spray drying followed by microwave heating can result in a uniform carbon coating and an optimized microstructure. mdpi.com The integration of carbon nanotubes can also create a long-range conductive network within the material, significantly improving charge transport even in thick electrodes. acs.org

The following table summarizes the impact of different synthesis parameters on the resulting microstructure:

| Parameter/Technique | Effect on Microstructure | Resulting Benefit | Reference |

| Co-precipitation | Nanoparticles with high surface area | Enhanced reaction interfaces | mdpi.com |

| Microwave Heating | Smaller grain size, larger specific surface area | Improved Li-ion diffusion rate | mdpi.com |

| Solid Diluent in Mechanochemical Activation | Reduced particle agglomeration, uniform nanosize | Improved charge-discharge performance | acs.org |

| Carbon Nanotube Integration | Long-range conductive network | Enhanced charge transport | acs.org |

| Polymer Templating | Dual-porosity mesoporous structure | High-rate cathode performance | acs.org |

Crystal Facet Engineering and Anisotropic Growth Control

Resource-Efficient and Sustainable Synthesis Pathways (e.g., from Waste Streams)

The increasing demand for lithium and phosphate for applications like lithium-ion batteries necessitates the development of resource-efficient and sustainable synthesis methods. fraunhofer.detno.nl This involves utilizing waste streams as raw material sources, which not only addresses resource scarcity but also contributes to a circular economy and reduces environmental pollution. fraunhofer.denih.govresearchgate.net

From Spent Lithium-Ion Batteries: Spent lithium-ion batteries (LIBs) are a significant secondary resource for both lithium and phosphate. mdpi.comscientific.net Hydrometallurgical processes are commonly employed to recover these valuable materials. nih.govscientific.net These processes typically involve leaching the cathode material from spent batteries using acids, followed by precipitation to recover this compound. scientific.net

Recent studies have focused on using greener leaching agents to minimize the environmental impact. For example, organic acids like formic acid, methyl sulfonic acid, and p-toluene sulfonic acid have been successfully used for leaching at room temperature. nih.govresearchgate.net One study demonstrated a lithium leaching efficiency of over 99.9% using formic acid and oxygen as reaction agents, with very low iron co-extraction. researchgate.net Another approach involves a one-pot mechanochemical process that directly regenerates LiFePO₄ from spent materials, offering a more sustainable and integrated recycling route. rsc.org

From Brines and Other Waste Streams: Natural brines from salt lakes and geothermal sources are another important, yet often low-concentration, source of lithium. saltworkstech.comcetjournal.it Precipitation of lithium as this compound is an effective method for recovery from these brines, leveraging the low solubility of Li₃PO₄. saltworkstech.comcetjournal.it Research has shown that a lithium recovery yield of 84% can be achieved from brines with initial lithium concentrations of around 200 ppm by operating at elevated temperatures. cetjournal.itcetjournal.it To improve efficiency at lower temperatures, facet-engineered Li₃PO₄ crystals can be used as seeds to enhance precipitation. researchgate.net

Other industrial and agricultural waste streams are also being explored. The "SuSyPhos" project, for instance, aims to recover phosphate from wastewater and farm manure for use in lithium-ion batteries. fraunhofer.de This approach not only secures a supply of phosphate but also mitigates environmental issues related to excess phosphate. fraunhofer.de Similarly, phosphogypsum, a byproduct of phosphoric acid production, is being investigated as a source of phosphate for fabricating LiFePO₄/C electrodes. acs.org

The table below highlights various sustainable synthesis pathways for this compound:

| Source Material | Recovery/Synthesis Method | Key Finding | Reference |

| Spent Li-ion Batteries | Hydrometallurgy with organic acids (e.g., formic acid) | >99.9% lithium leaching efficiency | researchgate.net |

| Spent Li-ion Batteries | One-pot mechanochemical activation | Direct regeneration of high-performance LiFePO₄ | rsc.org |

| Natural Brines | Phosphate precipitation at high temperature | 84% lithium recovery yield | cetjournal.itcetjournal.it |

| Natural Brines | Seeding with facet-engineered Li₃PO₄ | Enhanced precipitation at lower temperatures | researchgate.net |

| Wastewater/Farm Manure | Recovery and purification for battery synthesis | Secures phosphate supply and reduces environmental impact | fraunhofer.de |

| Phosphogypsum Leachate | Electrochemical recovery | High-purity Fe₃(PO₄)₂·8H₂O precursor for LIB cathodes | acs.org |

Advanced Structural, Spectroscopic, and Defect Chemistry Characterization of Lithium Phosphate Materials

Diffraction-Based Crystallographic and Phase Analysis

Diffraction techniques are fundamental tools for determining the crystal structure, identifying phases, and analyzing the crystallinity of materials. By scattering X-rays, neutrons, or electrons off the atomic planes within a crystal, these methods provide detailed information about the arrangement of atoms.

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials like lithium phosphate (B84403) (Li₃PO₄). It is instrumental in identifying the different polymorphic forms (phases) of Li₃PO₄, namely the low-temperature β-phase and the high-temperature γ-phase. tandfonline.comtandfonline.com For instance, β-Li₃PO₄ synthesized at room temperature exhibits an orthorhombic crystal structure with a Pmn2₁ space group. tandfonline.comtandfonline.comn-bri.org Upon heating to around 450°C, it undergoes a phase transformation to the γ-Li₃PO₄ phase, which also has an orthorhombic structure but with a Pmnb space group. tandfonline.comtandfonline.com This transformation is readily observed through the appearance of new diffraction peaks in the XRD pattern. tandfonline.com

Rietveld refinement of XRD data allows for precise determination of lattice parameters. For β-Li₃PO₄, typical lattice parameters are approximately a = 6.1281 Å, b = 5.2674 Å, and c = 4.8923 Å. tandfonline.com For the γ-phase, the lattice parameters are refined to values around a = 6.12569 Å, b = 10.48730 Å, and c = 4.92957 Å. tandfonline.com These refined parameters are crucial for understanding the structural changes that occur during phase transitions and upon chemical modification. n-bri.org In high-entropy lithium metal phosphates, for example, XRD peak shifts to lower angles indicate an expansion of the crystal lattice. aip.org

The crystallinity of lithium phosphate samples is also assessed using XRD. Well-defined, sharp diffraction peaks are indicative of a highly crystalline material, while broad peaks suggest smaller crystallite sizes or a more disordered, amorphous nature. u-szeged.huuwo.ca The degree of crystallinity can be influenced by synthesis conditions, such as temperature, which in turn affects the material's properties. u-szeged.hu

Table 1: Crystallographic Data for β- and γ-Li₃PO₄ from XRD Analysis

| Phase | Space Group | Crystal System | a (Å) | b (Å) | c (Å) | Volume (ų) | Source |

|---|---|---|---|---|---|---|---|

| β-Li₃PO₄ | Pmn2₁ | Orthorhombic | 6.1281(6) | 5.2674(5) | 4.8923(2) | 157.92(2) | tandfonline.com |

| γ-Li₃PO₄ | Pmnb | Orthorhombic | 6.12569(5) | 10.48730(9) | 4.92957(4) | 316.685(4) | tandfonline.com |

Neutron diffraction is a powerful complementary technique to XRD, particularly for materials containing light elements like lithium. Due to the nature of neutron scattering, it is highly effective at localizing the positions of lithium ions within the crystal structure, which can be challenging with XRD alone. tum.deresearchgate.net This capability is vital for understanding lithium diffusion pathways in solid-state electrolytes and electrode materials. tum.decalis.edu.cn In situ neutron diffraction studies on Li₃PO₄ have visualized the anisotropic displacement of lithium ions, indicating their preferred movement along specific crystallographic axes. researchgate.net

Furthermore, neutron diffraction is indispensable for determining the magnetic structure of paramagnetic materials. For instance, in lithium iron phosphate (LiFePO₄), a related and extensively studied cathode material, neutron diffraction has been used to solve the antiferromagnetic ordering of the iron moments below its Néel temperature. acs.org The magnetic reflections, which appear as extra peaks in the neutron diffraction pattern at low temperatures, can be indexed to a specific propagation vector, revealing the orientation of the magnetic moments within the unit cell. acs.org Similarly, for Li₂FeP₂O₇, neutron diffraction has characterized its long-range antiferromagnetic ordering. acs.org The technique has also been employed to determine the magnetic structures of the A- and B-forms of Li₃Fe₂(PO₄)₃, showing that the magnetic moments are collinear and perpendicular to the tandfonline.com direction in both structures.

Selected Area Electron Diffraction (SAED) is a transmission electron microscopy (TEM) technique that provides crystallographic information from very small, localized regions of a sample, often on the nanoscale. felmi-zfe.atuwaterloo.ca This makes it particularly useful for studying individual nanocrystals and identifying local defects. uwaterloo.ca In the study of this compound-based materials, SAED patterns can confirm the single-crystal nature of nanoparticles and reveal their crystallographic orientation. uwaterloo.caresearchgate.net

SAED is also instrumental in identifying the presence of multiple phases or structural defects within a single particle. For example, in electrochemically delithiated LiFePO₄, SAED patterns have shown the coexistence of different phases, such as Li₀.₁₄FePO₄, Li₀.₁₆FePO₄, and Li₀.₅₆FePO₄, within a single crystal. researchgate.net The appearance of distinct and diffuse rings in a SAED pattern can indicate the co-existence of amorphous and crystalline phases. uwaterloo.ca Furthermore, diffraction patterns with some atomic vacancies can indicate point defects that cause structural deformation. jscholaronline.org This level of localized structural information is crucial for understanding the phase transition mechanisms and the role of defects in the electrochemical performance of battery materials. acs.orgnih.gov

Neutron Diffraction for Light Atom Localization and Magnetic Structure Elucidation

Spectroscopic Investigations of Local Structure, Bonding, and Electronic States

Spectroscopic techniques probe the interactions between electromagnetic radiation and matter, providing insights into the local atomic environments, chemical bonding, and electronic structure of materials. These methods are highly complementary to diffraction techniques, offering a more localized view of the material's properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local environment of specific nuclei, such as ⁷Li and ³¹P, in this compound materials. osti.govresearchgate.net By probing the magnetic environment of these nuclei, NMR can provide detailed information about the coordination of lithium ions and their interactions with neighboring atoms. researchgate.net For instance, in LiFePO₄ and LiMnPO₄, ⁷Li Magic Angle Spinning (MAS) NMR studies have shown single isotropic resonances, indicating a specific local environment for the lithium ions. osti.gov The linewidth of these NMR peaks can also provide information about structural disorder; a broader linewidth in LiFePO₄ compared to LiMnPO₄ suggests a greater degree of disorder in the local lithium coordination sphere. osti.gov

Furthermore, NMR is a valuable technique for studying the dynamics of lithium ion diffusion. rhhz.net By measuring relaxation times and analyzing the temperature dependence of NMR spectra, it is possible to extract information about the activation energies and pathways for lithium ion hopping. This is particularly important for understanding the ionic conductivity of solid electrolytes and the rate performance of battery electrodes. In situ NMR experiments can even track the real-time changes in the lithium environment during electrochemical cycling. rhhz.net

Raman and Infrared (IR) spectroscopy are vibrational techniques that probe the molecular and lattice vibrations within a material. These vibrations are sensitive to the local structure, chemical bonding, and symmetry of the material. In this compound materials, Raman and IR spectra are characterized by distinct bands corresponding to the vibrational modes of the phosphate (PO₄)³⁻ anions. researchgate.netresearchgate.net These include the symmetric and asymmetric stretching and bending modes of the P-O bonds.

For example, in the Raman spectrum of vitreous P₂O₅, intense bands are observed around 640 cm⁻¹ (symmetric stretching of P-O-P bridges) and 1390 cm⁻¹ (symmetric stretching of P=O terminal oxygens). mst.edu The addition of lithium oxide leads to the appearance of a new band near 1160 cm⁻¹, indicating the formation of Q² phosphate tetrahedra with two non-bridging oxygens. mst.edu In crystalline LiCdPO₄, Raman spectroscopy confirms the existence of the (PO₄)³⁻ functional group, with bending vibrations (ν₂) around 410-438 cm⁻¹ and (ν₄) around 570-622 cm⁻¹. researchgate.net

These spectroscopic techniques are also sensitive to phase transitions and the formation of new chemical bonds. For instance, the transformation from β- to γ-Li₃PO₄ can be monitored by changes in the vibrational spectra. Moreover, in more complex systems like lithium-barium borophosphate glasses, Raman and IR spectroscopy can track changes in boron coordination and the formation of P-O-B linkages. scientific.net The analysis of vibrational modes provides a detailed picture of the chemical bonding and local structural arrangements that govern the material's properties. henkelmanlab.orgpan.pl

Table 2: Characteristic Raman and IR Vibrational Modes in Phosphate Materials

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description | Compound Example | Source |

|---|---|---|---|---|

| (P=O)sym | ~1390 | Symmetric stretch of terminal P=O | Vitreous P₂O₅ | mst.edu |

| (PO₂)sym | ~1160 | Symmetric stretch in Q² tetrahedra | Li₂O-P₂O₅ glass | mst.edu |

| νs(PO₄) | ~950-1100 | Symmetric stretching of PO₄ tetrahedra | Li₃V₂(PO₄)₃ | henkelmanlab.org |

| (POP)sym | ~640 | Symmetric stretch of P-O-P bridges | Vitreous P₂O₅ | mst.edu |

| ν₄(PO₄) | ~570-622 | Bending mode of PO₄ tetrahedra | LiCdPO₄ | researchgate.net |

| ν₂(PO₄) | ~410-438 | Bending mode of PO₄ tetrahedra | LiCdPO₄ | researchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of materials. In the context of this compound compounds, particularly those used as electrode materials in lithium-ion batteries, XAS provides critical insights into the oxidation state of the transition metal and the changes in the electronic structure upon electrochemical cycling.

Studies on olivine-type lithium cobalt phosphate (Li₁₋ₓCoPO₄) have utilized Co K-edge XAS to investigate the charge compensation mechanism during lithium extraction. acs.orgnih.gov As lithium is electrochemically removed, the Co K-edge absorption energy shifts to higher values, which is a direct indication of the oxidation of Co²⁺ to Co³⁺. acs.orgnih.gov Interestingly, P and O K-edge XAS also reveal slight shifts in their threshold energies, suggesting that the PO₄ polyanion is not entirely electronically inert. acs.orgnih.gov These changes are attributed to the hybridization between the Co 3d and O 2p orbitals and a polarization effect induced by the presence or absence of lithium ions. acs.orgnih.gov

Similarly, for lithium iron phosphate (LiFePO₄), Fe L-edge and O K-edge XAS have been employed to study the electronic structure in both the lithiated (LiFePO₄) and delithiated (FePO₄) states. aip.org In LiFePO₄, the Fe 3d states are found to be localized with minimal overlap with the O 2p states. aip.org Upon delithiation to form FePO₄, the hybridization between the Fe 3d and O 2p states becomes stronger. aip.org The Fe L-edge spectra provide distinct "fingerprints" for the Fe²⁺ and Fe³⁺ valence states. aip.org

The crystallite size (CS) of LiFePO₄ also influences its electronic structure, as revealed by soft X-ray absorption studies. These investigations show that while lattice parameters contract monotonically with decreasing CS, the electronic structural parameters exhibit a threshold anomaly at around 30 nm. rsc.org The spectra provide detailed information on valency, lithium-ion vacancy concentration, covalency, and the crystal field, indicating that the local symmetry of Fe ions is well-described by a D₄ₕ point group with intermixing between e₉ and t₂₉ orbitals. rsc.org Combined with Mössbauer spectroscopy, XAS has shown the coexistence of Fe²⁺ and Fe³⁺ sites, with their relative concentrations being dependent on the crystallite size. rsc.org

Table 1: Key Findings from XAS Studies on Lithium Phosphates

| Material | Edge Studied | Key Findings | References |

| Li₁₋ₓCoPO₄ | Co, P, O K-edge | Oxidation of Co²⁺ to Co³⁺ upon Li removal; changes in electronic structure around PO₄ units. | acs.org, nih.gov |

| LiₓFePO₄ | Fe L-edge, O K-edge | Increased Fe-O hybridization upon delithiation; distinct spectral fingerprints for Fe²⁺ and Fe³⁺. | aip.org |

| LiFePO₄ | Fe L-edge | Electronic structure and local site symmetry are dependent on crystallite size, with a threshold at ~30 nm. | rsc.org |

| LiFePO₄ | Fe K-edge | Confirmed the existence of two separate phases for fully charged (FePO₄) and discharged (LiFePO₄) states. | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition and chemical (oxidation) states of the top few nanometers of a material. For this compound materials, especially when coated or used in electrochemical cells, XPS provides vital information about surface chemistry, including the presence of coatings and the formation of the solid electrolyte interphase (SEI).

In studies of carbon-coated lithium iron phosphate (C-LiFePO₄), XPS analysis confirms the presence of an amorphous sp² carbon coating layer and the olivine-type LiFePO₄ structure. sapub.orguwaterloo.ca High-resolution spectra of the O 1s and P 2p regions exhibit binding energies around 531.6 eV and 133.5 eV, respectively, which are characteristic of the phosphate group (PO₄³⁻). sapub.org The C 1s spectrum can be deconvoluted to identify different carbon species, including the conductive sp²-hybridized carbon in the coating.

XPS is also crucial for analyzing the chemical composition of the SEI layer that forms on electrode surfaces during battery operation. For instance, on cycled nickel-manganese-cobalt (NMC) cathodes, XPS reveals an increase in surface oxygen, fluorine, and phosphorus content, originating from electrolyte decomposition products like lithium fluoride (B91410) (LiF), lithium phosphates (LiPₓOᵧ), and lithium carbonate (Li₂CO₃). rsc.org Analysis of lithium phosphorus oxynitride (LiPON), a solid electrolyte, using XPS depth profiling can elucidate the stoichiometry of the film as a function of depth. thermofisher.com However, care must be taken during depth profiling, as conventional monatomic Ar⁺ ion beams can induce lithium mobility, leading to an artificial "pile-up" at the interface. thermofisher.com Using a cluster ion source can prevent this artifact and provide a more accurate compositional measurement. thermofisher.com

Table 2: Representative XPS Binding Energies for LiFePO₄/C

| Core Level | Binding Energy (eV) | Assignment | References |

| O 1s | ~531.6 | PO₄³⁻ group | sapub.org |

| P 2p | ~133.5 | PO₄³⁻ group | sapub.org |

| P 2p | 136.7 | LiₓPFᵧ species from LiPF₆ | aip.org |

| Li 1s | ~56 | Lithium in the structure | aip.org |

| Fe 2p | - | Olivine (B12688019) LiFePO₄ | sapub.org, uwaterloo.ca |

| C 1s | - | Amorphous sp² carbon coating | sapub.org, uwaterloo.ca |

Microscopic and Surface Morphology Characterization

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

For example, lithium titanium phosphate (LiTi₂(PO₄)₃) synthesized via a solvothermal method exhibits a spindle-like morphology. rsc.org These spindles vary in size, typically ranging from 4 to 9 µm in length and 1 to 4 µm in width, and are composed of smaller, irregularly shaped sub-particles with sizes between 100 and 400 nm. rsc.org

In the case of lithium manganese phosphate (LiMnPO₄), the morphology is highly dependent on the synthesis conditions. Solvothermal synthesis can yield materials with varying shapes, from irregular plates around 500 nm in length to a mix of smaller plates (~200-300 nm) and nanoparticles (below 100 nm), depending on the precursor ratios. lifuntech.com

Carbon-coated lithium iron phosphate (C-LiFePO₄) particles often appear as spherical or elliptical agglomerates with nano-aggregated surface features, having a size distribution from 1 to 3 µm. sapub.orguwaterloo.ca These larger assemblies are composed of densely aggregated primary nanoparticles. sapub.orguwaterloo.ca

Table 3: Morphological Characteristics of Various Lithium Phosphates via SEM

| Material | Synthesis Method | Observed Morphology | Particle/Aggregate Size | References |

| LiTi₂(PO₄)₃ | Solvothermal | Spindle-like aggregates of sub-particles | 4–9 µm (length), 1–4 µm (width) | rsc.org |

| LiMnPO₄ | Solvothermal | Irregular plates and nanoparticles | 200–500 nm (plates), <100 nm (particles) | lifuntech.com |

| C-LiFePO₄ | Solid-state reaction | Spherical/elliptical nano-aggregated assemblies | 1–3 µm | sapub.org, uwaterloo.ca |

Transmission Electron Microscopy (TEM, HRTEM, STEM) for Nanostructure, Defects, and Coating Analysis

Transmission Electron Microscopy (TEM) and its advanced variants, High-Resolution TEM (HRTEM) and Scanning TEM (STEM), provide nanoscale and atomic-level structural information, complementing the microscale view from SEM.

TEM imaging of C-LiFePO₄ reveals that the micrometer-sized aggregates seen in SEM are composed of densely packed, rough, spherical nanoparticles with sizes in the range of 50-200 nm. sapub.orguwaterloo.ca HRTEM is particularly effective for visualizing the surface coatings on these nanoparticles. It can clearly resolve the amorphous carbon layer on C-LiFePO₄ particles, with a typical thickness of 3-4 nm. sapub.orguwaterloo.ca Furthermore, HRTEM can show the well-crystallized nature of the LiFePO₄ core, with visible lattice fringes corresponding to specific crystallographic planes. lifuntech.com For instance, a lattice spacing of 0.4276 nm corresponds to the (101) plane of LiMnPO₄. lifuntech.com

STEM, often coupled with energy-dispersive X-ray spectroscopy (EDS), allows for compositional mapping at the nanoscale. In the analysis of LiTi₂(PO₄)₃ spindles, STEM-EDS was used to identify the presence of secondary phases. rsc.org It confirmed that the spindles are mainly composed of LiTi₂(PO₄)₃ sub-particles but also contain regions of lithium titanyl phosphate (LiTiOPO₄) and nanoparticles of titanium dioxide (TiO₂), not only on the surface but also within the spindle structure. rsc.org TEM analysis of cycled LiFePO₄ cathodes has also been used to observe morphological and structural degradation, such as the formation of a continuous SEI layer on the particle surfaces and the loss of crystallinity in carbon additives. arxiv.org

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical information about a material's surface. Unlike electron microscopy, AFM can be operated in various environments, including liquids, making it suitable for in situ studies of electrode-electrolyte interfaces under electrochemical control.

AFM has been used to investigate the surface topography and local electrical properties of LiFePO₄ cathodes. theengineer.co.uk By measuring surface roughness and local conductivity, AFM can help correlate the physical structure of the electrode with its electrochemical performance. For instance, it has been shown that lower surface roughness and higher local electrical conductivity correlate with better capacity at high charge/discharge rates. theengineer.co.uk

In situ AFM is particularly powerful for observing dynamic changes in electrode morphology during cycling. Studies on LiFePO₄ cathodes have directly visualized changes in particle size and surface area during lithium intercalation and deintercalation. researchgate.net This research revealed the inhomogeneous nature of the electrochemical reactions across the electrode surface, with different particles exhibiting varying degrees of surface area change (from 1.8% to 14.3%) during discharge. researchgate.net Such direct observations are crucial for understanding degradation mechanisms and improving battery cycle life.

Table 4: Surface Roughness Parameters from AFM Analysis Note: The following table provides illustrative data on how AFM is used to quantify surface roughness on materials, as specific comparable values for this compound were not detailed across sources.

| Surface Treatment | Average Roughness (Ra) | Measurement Mode | References |

| Polished Ceramic | 99.2 ± 52 nm | Contact Mode | oamjms.eu |

| Ground Ceramic | 279.8 ± 147 nm | Contact Mode | oamjms.eu, tribology.rs |

| Unpolished Titanium | 0.10 ± 0.02 µm | - | sciopen.com |

Defect Chemistry and Non-Stoichiometry in this compound Systems

The ideal stoichiometry of this compound compounds, such as LiFePO₄, can be deviated from, leading to non-stoichiometric materials with intrinsic point defects. This non-stoichiometry and the associated defect chemistry play a profound role in the material's structural stability and electrochemical properties.

In the LiFePO₄ system, investigations have focused on deviations from the ideal Li:Fe:P ratio. Attempts to create Li-rich compositions often result in the formation of a this compound (Li₃PO₄) impurity phase alongside stoichiometric LiFePO₄, indicating that excess lithium is not incorporated into the olivine lattice. acs.orgresearchgate.net

Conversely, Li-deficient compositions can be synthesized, leading to homogeneous solid solutions. acs.orgresearchgate.net A common defect in LiFePO₄ is the iron antisite defect (Feₗᵢ), where an Fe²⁺ ion occupies a Li⁺ site. acs.orgresearchgate.net To maintain charge neutrality, this is often accompanied by a lithium vacancy (V'ₗᵢ), forming a defect pair (Feₗᵢ + V'ₗᵢ). acs.orgresearchgate.net These immobile antisite defects can block the one-dimensional channels for lithium diffusion, which is detrimental to the material's rate capability. acs.orgresearchgate.net If the concentration of these defects becomes too high (e.g., for x ≥ 0.06 in Li₁₋₂ₓFeₓFePO₄), they can condense to form an impurity phase. acs.org

Beyond these defect pairs, isolated lithium vacancies can also exist. The negative charge of an isolated V'ₗᵢ is compensated by the oxidation of a nearby Fe²⁺ ion to Fe³⁺. acs.orgresearchgate.net This Fe³⁺ ion and the surrounding lattice distortion form a small polaron, which can be detected by magnetic measurements. acs.orgresearchgate.net The concentration of these polarons, however, tends to be very small. acs.orgresearchgate.net The study of non-stoichiometric LiFeₓPO₄/C has shown that Fe-poor compositions (x<1) can lead to an elongation of the Li-O bond, which, along with the formation of conductive Fe₂P secondary phases and a graphitized carbon layer, can synergistically enhance electrochemical performance. rsc.org

Table 5: Common Defects in Non-Stoichiometric LiFePO₄

| Defect Type | Kröger-Vink Notation | Description | Impact on Properties | References |

| Lithium Vacancy | V'ₗᵢ | A vacant lithium lattice site. | Compensated by holes (h⁺) or Fe³⁺; essential for Li⁺ diffusion. | acs.org, researchgate.net, researchgate.net |

| Iron Antisite | Feₗᵢ | An iron ion on a lithium site. | Blocks Li⁺ diffusion channels, damaging electrochemical performance. | acs.org, researchgate.net |

| Defect Associate | {Feₗᵢ + V'ₗᵢ} | An iron antisite defect paired with a lithium vacancy. | Electrically neutral defect complex. | acs.org, researchgate.net |

| Hole (Polaron) | h⁺ (or Feᶠᵉ) | An Fe³⁺ ion on a normal Fe²⁺ site. | Electronic charge carrier; compensates for Li vacancies. | acs.org, researchgate.net, researchgate.net |

Point Defect Analysis (Vacancies, Interstitials, Substitutions)

Vacancies and Interstitials: In crystalline γ-Li₃PO₄, the primary intrinsic defects are lithium Frenkel pairs, which consist of a lithium vacancy (a Li⁺ ion missing from its lattice site, denoted V'Li) and a lithium interstitial (a Li⁺ ion located in a normally unoccupied position in the lattice, denoted Li•i). The formation of these pairs is a thermally activated process. wfu.edu Computational studies using supercells have estimated the formation energy (Ef) for a Li-ion vacancy-interstitial pair in γ-Li₃PO₄ to be approximately 1.6 eV. wfu.edu This relatively high formation energy suggests that the intrinsic concentration of these defects at room temperature is low.

Substitutions: Substitutional defects involve replacing a host atom with a foreign atom.

Antisite Defects: In more complex phosphates like the olivine-structured lithium iron phosphate (LiFePO₄), antisite defects are a common and critical type of point defect. The most favorable intrinsic defect in LiFePO₄ is the Li-Fe antisite pair, where a Li⁺ ion occupies an Fe²⁺ site (LiFe) and an Fe²⁺ ion occupies a Li⁺ site (FeLi). bath.ac.uk The FeLi antisite defect is particularly detrimental as the relatively immobile iron ion can block the one-dimensional channels for lithium diffusion, thereby impeding electrochemical performance. researchgate.net These antisite defects can form in association with other native defects, such as lithium vacancies. researchgate.net

Aliovalent Substitution: The introduction of dopants with a different valence state (aliovalent substitution) is a common strategy to engineer defect concentrations. For instance, nitrogen can be substituted for oxygen in the phosphate framework to form lithium phosphorus oxynitride (LiPON). This substitution creates charge imbalances that must be compensated by other defects, such as an increased concentration of lithium interstitials or vacancies, which can enhance ionic conductivity. berkeley.eduscientific.net Similarly, hydroxyl (OH⁻) groups can substitute for oxygen or stabilize vacancies at Li, Fe, and even P sites in phosphate lattices, particularly in materials synthesized via hydrothermal methods. storion.ru Studies have shown that the formation of hydrogarnet-like defects, where a PO₄ group is replaced by four or five OH groups, can be energetically favorable. storion.ru

| Defect Type | Host Material (Computational Model) | Formation/Migration Energy | Key Impact | Reference |

| Li Vacancy-Interstitial Pair | γ-Li₃PO₄ | Formation Energy (Ef): ~1.6 eV | Creates intrinsic charge carriers for ionic conduction. | wfu.edu |

| Li Vacancy | γ-Li₃PO₄ | Migration Energy (Em): 0.6 - 0.7 eV | Contributes to ionic diffusion, but is less mobile than interstitials. | wfu.edu |

| Li Interstitial | γ-Li₃PO₄ | Migration Energy (Em): ~0.2 eV | Dominates diffusion mechanism due to very low migration barrier. | wfu.edu |

| FeLi Antisite Defect | LiFePO₄ | Low formation energy | Blocks 1D channels for Li⁺ diffusion, hindering rate capability. | bath.ac.ukresearchgate.net |

Extended Defects, Grain Boundaries, and Interface Phenomena

Extended defects, which are imperfections extending over one, two, or three dimensions, significantly influence the bulk properties of polycrystalline this compound materials. These include dislocations, stacking faults, and, most importantly in polycrystalline ceramics, grain boundaries.

Several phenomena at grain boundaries contribute to this impedance:

Structural Disorder: The atomic arrangement at the grain boundary is disordered, which can disrupt the pathways for lithium-ion diffusion. First-principles calculations on various solid electrolytes have shown that while some grain boundaries may pose negligible barriers, others can severely reduce Li-ion conductivity. chemrxiv.org

Porosity and Microcracks: Grain boundaries can be weak points in the ceramic body and act as nucleation sites for pores and microcracks, especially during sintering or under mechanical stress. nih.gov These voids present physical barriers to ion transport and reduce the effective cross-sectional area for conduction. nih.gov

Segregation of Impurities and Secondary Phases: Impurity atoms or secondary phases can preferentially segregate at grain boundaries during synthesis. For example, trace impurities can be a major source of charge at the grain boundary, influencing the local electrostatic potential. nih.gov

Space-Charge Layers: In many ceramic ion conductors, a net charge can develop at the grain boundary core. This charge is compensated by a diffuse layer of oppositely charged defects (e.g., lithium vacancies or interstitials) in the adjacent region, known as the space-charge layer. nih.gov This can lead to a depletion or accumulation of mobile Li⁺ ions near the boundary, creating an electrostatic barrier that hinders ion transport across the grains. nih.govchemrxiv.org

Electronic States: Extended defects like grain boundaries and surfaces can introduce new electronic states within the bandgap of the material. arxiv.org These interfacial states can narrow the effective bandgap at the boundary, potentially increasing electronic leakage current and facilitating the formation of lithium dendrites, which is a major failure mechanism in solid-state batteries. chemrxiv.orgchemrxiv.orgarxiv.org

Research shows that the impact of grain boundaries is highly dependent on the specific material and the grain boundary's crystallographic character. chemrxiv.orgchemrxiv.org While high-temperature sintering is often used to minimize the total grain boundary area by increasing grain size, this can be costly and may not eliminate the negative effects entirely. nih.gov

Impact of Stoichiometric Deviations on Material Characteristics

Stoichiometry, or the precise ratio of elements in the compound, is a critical parameter in the synthesis of this compound materials. Deviations from the ideal stoichiometry can lead to the formation of intrinsic point defects and secondary phases, which in turn profoundly affect the material's structural, electrochemical, and physical properties.

The synthesis of related functional materials like LiFePO₄ provides a clear example of these effects. The Li:Fe:P ratio is crucial, and off-stoichiometry often results in multiphase products.

Lithium Deficiency: A deficiency of lithium in the starting materials (Li:Fe ratio < 1) forces the crystal lattice to accommodate the non-stoichiometry through the creation of defects. In LiFePO₄, this typically results in the formation of iron antisite defects (Fe•Li) charge-compensated by lithium vacancies (V'Li). acs.org These Fe•Li defects are particularly harmful as they block the 1D lithium diffusion channels. researchgate.netacs.org At higher levels of lithium deficiency (e.g., for Li₁₋₂ₓFeₓFePO₄ where x ≥ 0.06), the defects can "condense" and lead to the formation of impurity phases like sarcopside (Fe₃(PO₄)₂). acs.org

Systematic studies have shown a clear correlation between the initial stoichiometry and the final material properties. There is often an optimal, slightly off-stoichiometric precursor ratio that yields the best electrochemical performance by balancing the avoidance of detrimental defects (like Fe antisites) with the minimization of inert secondary phases (like Li₃PO₄). rsc.orgnih.gov

| Initial Li Content (x in LiₓFePO₄ precursor) | Final Li:Fe Ratio (Actual) | Secondary Phases Detected | Impact on Electrochemical Performance | Reference |

| 1.00 (Stoichiometric) | ~0.96 : 1 | Fe-containing impurities | Lower specific capacity (~120 mAh/g), higher resistance due to Li-deficiency defects. | rsc.orgnih.gov |

| 1.05 | ~1.02 : 1 | FeP (conducting phase), minor Fe³⁺ impurity | Optimal Performance : Highest specific capacity (~150 mAh/g), lowest charge transfer resistance. | rsc.orgnih.gov |

| 1.10 | ~1.16 : 1 | Li₃PO₄ , Fe-containing impurities | Lower specific capacity (~115 mAh/g) due to increased content of inert Li₃PO₄ phase. | rsc.orgnih.gov |

Theoretical and Computational Modeling of Lithium Phosphate Systems

First-Principles Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various intrinsic properties of materials like lithium phosphate (B84403) from first principles, without requiring empirical parameters.

First-principles calculations are instrumental in elucidating the electronic structure and the nature of chemical bonds in lithium phosphate. DFT calculations reveal that γ-Li₃PO₄ is a large band-gap insulator. acs.orgmaterialsproject.org The calculated band gap for γ-Li₃PO₄ is approximately 5.8 to 5.9 eV, indicating its inability to conduct electrons, a desirable characteristic for an electrolyte. acs.orgmaterialsproject.org The electronic density of states shows that the valence band maximum is primarily composed of O 2p states, while the conduction band minimum is formed by P 3s and O 2p states. The bonding within the phosphate (PO₄)³⁻ tetrahedra is strongly covalent, while the interaction between Li⁺ ions and the (PO₄)³⁻ polyanions is predominantly ionic. aip.org

In related olivine (B12688019) phosphate materials like lithium iron phosphate (LiFePO₄), which are often studied alongside Li₃PO₄, DFT combined with the Hubbard U correction (DFT+U) is necessary to accurately model the electron correlation in the transition metal d-orbitals and predict the correct band gap. ucsb.eduarxiv.org For LiFePO₄, DFT+U calculations predict a band gap of around 3.6 to 4.0 eV. ucsb.eduarxiv.org The chemical bonding in these systems involves sp³ hybridization in the phosphate groups. randallcygan.com

Table 1: Calculated Electronic Properties of this compound and Related Compounds

| Compound | Calculation Method | Predicted Band Gap (eV) | Reference |

|---|---|---|---|

| γ-Li₃PO₄ | DFT | ~5.93 | acs.org |

| γ-Li₃PO₄ | DFT | 5.838 | materialsproject.org |

| LiFePO₄ | DFT+U | 3.6 - 4.0 | ucsb.eduarxiv.org |

| LiFePO₄/Li₃PO₄ Interface | DFT | 3.75 | acs.org |

DFT calculations are used to determine the formation energies of intrinsic point defects (like vacancies, interstitials, and anti-sites) and extrinsic dopants, which are critical for understanding the material's ionic conductivity.

In the related LiFePO₄ system, the Li-Fe anti-site defect, where a lithium ion occupies an iron site and vice-versa, is predicted to be the most energetically favorable intrinsic defect. aip.orgbath.ac.uk The low energy for this defect is attributed to the similar ionic radii of Li⁺ and Fe²⁺. aip.org

For pure Li₃PO₄, studies often focus on the effects of doping, particularly with nitrogen to form lithium phosphorus oxynitride (LiPON), which enhances ionic conductivity. osti.govberkeley.edu DFT calculations show that nitrogen substitution for oxygen is energetically more favorable in a bridging position (connecting two phosphorus atoms, Nd) than in an apical position (Na). berkeley.eduescholarship.org The formation of such defects and dopants can create charge carriers (vacancies or interstitials) that facilitate Li-ion transport. DFT calculations can also predict the most favorable dopants; for instance, in LiFePO₄, isovalent dopants like Na on the Li site and S on the O site are predicted to be promising. aip.orgaip.org

Table 2: Selected Defect and Dopant Formation Energies from DFT Calculations

| Host Material | Defect/Dopant | Key Finding | Reference |

|---|---|---|---|

| LiFePO₄ | Li-Fe Anti-site Cluster | Lowest energy intrinsic defect process. | aip.orgbath.ac.uk |

| LiFePO₄ | Na on Li site | Favorable isovalent dopant. | aip.orgaip.org |

| LiFePO₄ | Ge on P site | Possible strategy to generate Li interstitials. | aip.orgaip.org |

| Crystalline Li₃PO₄ | Nitrogen substitution (Nd vs Na) | Bridging nitrogen (Nd) configuration is energetically preferred over apical nitrogen (Na). | berkeley.eduescholarship.org |

The stability of different crystal facets and the interaction of the electrolyte surface with other components are governed by surface energies and adsorption phenomena, which can be modeled using DFT. The Wulff shape of a crystal, representing its equilibrium morphology, can be constructed from the calculated surface energies of low-index surfaces.

DFT calculations have been used to study the adsorption of molecules, such as ethylene (B1197577) carbonate (EC) and hydrogen fluoride (B91410) (HF), on the surfaces of LiFePO₄. acs.org These studies reveal that HF has a stronger adsorption preference over EC, which helps explain the composition of the cathode-electrolyte interphase (CEI) layer in lithium-ion batteries. acs.org Similar computational approaches can be applied to Li₃PO₄ surfaces to understand their stability and reactivity in contact with electrodes and liquid electrolytes. micromeritics.com The calculations involve creating surface slabs and determining the energy of adsorption for different molecules at various coverages. acs.orgnih.gov